molecular formula C7H11NO3 B3390821 3-Acetamidocyclobutane-1-carboxylic acid CAS No. 1248563-70-3

3-Acetamidocyclobutane-1-carboxylic acid

Cat. No.: B3390821
CAS No.: 1248563-70-3
M. Wt: 157.17 g/mol
InChI Key: HWBCQIAPJGSVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamidocyclobutane-1-carboxylic acid is a specialized cyclobutane-based building block with the molecular formula C7H11NO3 . It features both a carboxylic acid and an acetamido functional group on the cyclobutane ring, making it a valuable scaffold for pharmaceutical and chemical research. Its structure is defined by the SMILES notation CC(=O)NC1CC(C1)C(=O)O . This compound serves as a key synthetic intermediate in organic and medicinal chemistry. Researchers can utilize it in the design and synthesis of novel molecules, such as peptidomimetics and constrained analogs, where the cyclobutane ring can influence the compound's conformation and biological properties. While specific mechanistic studies on this compound are not reported, structurally similar aminocyclobutane and aminocyclopentane carboxylic acids are recognized for their role in neuroscience research. These analogs are investigated as effectors of central nervous system receptors, particularly those sensitive to neuroexcitatory amino acids like glutamate . As such, 3-Acetamidocyclobutane-1-carboxylic acid may be a valuable precursor for developing potential modulators of metabotropic glutamate receptors (mGluRs), which are targets for disorders of the central nervous system and neurodegenerative diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamidocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4(9)8-6-2-5(3-6)7(10)11/h5-6H,2-3H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBCQIAPJGSVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248563-70-3
Record name 3-acetamidocyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Acetamidocyclobutane-1-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Acetamidocyclobutane-1-carboxylic acid represents a specialized class of constrained


-amino acid bioisosteres . Unlike flexible aliphatic linkers, the cyclobutane core introduces defined spatial orientation (stereochemistry) and conformational rigidity. This scaffold is increasingly utilized in medicinal chemistry to lock peptide conformations, improve metabolic stability of amide bonds, and serve as a rigid linker in fragment-based drug discovery (FBDD).

This guide details the structural architecture, validated synthetic routes, and physicochemical properties of this compound, with a specific focus on the critical distinction between cis and trans stereoisomers.

Part 1: Structural Architecture & Stereochemistry

The utility of 3-acetamidocyclobutane-1-carboxylic acid lies in its ability to project functional groups (the carboxylic acid and the acetamido group) into specific vectors.

Cyclobutane Conformation (The "Pucker")

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1] This puckering creates distinct pseudo-axial and pseudo-equatorial positions.

Stereoisomerism: Cis vs. Trans

For 1,3-disubstituted cyclobutanes, stereochemistry dictates thermodynamic stability and biological activity.

  • Cis-Isomer (Syn): Both substituents (acetamido and carboxyl) are on the same face of the ring. In the puckered conformation, the cis-1,3 isomer can adopt a diequatorial orientation. This minimizes transannular steric repulsion, making the cis isomer generally thermodynamically more stable than the trans isomer.

  • Trans-Isomer (Anti): Substituents are on opposite faces. This forces one substituent into a pseudo-axial position while the other is pseudo-equatorial, or both into pseudo-axial positions (high energy).

Graphviz Diagram: Conformational Analysis The following diagram illustrates the relationship between the planar projection and the 3D puckered conformation.

CyclobutaneConformation cluster_0 Planar Projection (2D) cluster_1 Puckered Conformation (3D) Cis2D Cis-Isomer (Syn) Cis3D Diequatorial (Preferred/Stable) Cis2D->Cis3D Ring Pucker Trans2D Trans-Isomer (Anti) Trans3D Axial/Equatorial (Higher Energy) Trans2D->Trans3D Ring Pucker Cis3D->Trans3D Isomerization (Difficult)

Part 2: Physicochemical Profile[2]

The acetamido group reduces the basicity of the amine, while the cyclobutane ring lowers the lipophilicity compared to acyclic alkyl chains (e.g., pentanoic acid derivatives) due to compactness and lack of free rotation.

Table 1: Key Physicochemical Properties

PropertyValue (Predicted/Exp)Significance in Drug Design
Molecular Formula C

H

NO

Small fragment, Rule-of-3 compliant.
Molecular Weight 157.17 g/mol Ideal for fragment-based screening.
pKa (Acid) ~4.2 - 4.5Typical carboxylic acid; ionized at physiological pH.
LogP (Octanol/Water) -0.4 to 0.1High water solubility; low membrane permeability unless prodrugged.
Topological Polar Surface Area (TPSA) ~66 ŲGood polarity for solubility; <140 Ų suggests good oral bioavailability.
H-Bond Donors / Acceptors 2 / 3Excellent potential for specific receptor binding.

Part 3: Synthetic Methodologies

The most robust synthetic route starts from 3-oxocyclobutane-1-carboxylic acid , a commercially available intermediate (notably optimized by PharmaBlock for continuous flow manufacturing).

Synthesis Workflow

The synthesis involves converting the ketone to an amine (via oxime) followed by acetylation. This route allows for the separation of isomers at the amino-acid stage or the final stage.

Graphviz Diagram: Synthetic Route

SynthesisRoute Start 3-Oxocyclobutane- 1-carboxylic acid Oxime Oxime Intermediate Start->Oxime Condensation Amine 3-Aminocyclobutane- 1-carboxylic acid Oxime->Amine Reduction Product 3-Acetamidocyclobutane- 1-carboxylic acid Amine->Product Acetylation Reagent1 NH2OH·HCl NaOAc, H2O Reagent2 H2, Pd/C or NaBH4/NiCl2 Reagent3 Ac2O or AcCl NaOH/H2O

Detailed Experimental Protocol

Note: This protocol is a composite of standard methodologies for cyclobutane amino acids.

Step 1: Oxime Formation
  • Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in water/ethanol (1:1).

  • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

  • Stir at room temperature for 2–4 hours.

  • Validation : Monitor consumption of ketone by TLC or LC-MS.

  • Concentrate and extract with ethyl acetate to isolate the oxime.

Step 2: Reduction to Amino Acid
  • Dissolve the oxime in Methanol or Ethanol.

  • Catalytic Hydrogenation : Add 10% Pd/C (10 wt%) and stir under H

    
     atmosphere (balloon pressure usually sufficient, or 50 psi for faster rate).
    
    • Alternative: Use NaBH

      
       (4 eq) with NiCl
      
      
      
      (catalytic) for chemical reduction.
  • Filter through Celite to remove catalyst.

  • Isomer Note : This reduction typically yields a mixture of cis and trans isomers. The cis isomer is often favored or can be enriched by crystallization from water/ethanol.

Step 3: Acetylation
  • Suspend 3-aminocyclobutane-1-carboxylic acid in 2M NaOH (aq) at 0°C.

  • Dropwise add Acetic Anhydride (1.2 eq) while maintaining pH > 9 with additional NaOH.

  • Stir for 1 hour at 0°C, then warm to room temperature.

  • Acidify carefully with HCl to pH ~2 to precipitate the product or extract with EtOAc.

  • Purification : Recrystallization from water/isopropanol.

Part 4: Analytical Characterization

Distinguishing between cis and trans isomers is critical for quality control.

NMR Spectroscopy (1H NMR)
  • Symmetry : Both isomers possess a plane of symmetry passing through C1 and C3.

  • Methine Protons (H1/H3) :

    • In the cis isomer, the H1 and H3 protons are often more shielded (upfield) compared to the trans isomer due to the anisotropy of the ring in the diequatorial conformation.

    • Coupling : The splitting pattern of the methylene protons (H2/H4) is the diagnostic feature. The cis isomer typically displays a more complex AA'BB' multiplet due to the magnetic non-equivalence of the "face-up" vs "face-down" protons relative to the substituents.

Mass Spectrometry
  • ESI-MS : Shows [M+H]+ at m/z 158.1 and [M-H]- at m/z 156.1.

  • Fragmentation often shows loss of the acetyl group (M-42) or CO2 (M-44).

Part 5: Applications in Drug Discovery[3]

Peptidomimetics (GABA Analogs)

3-Acetamidocyclobutane-1-carboxylic acid is a structural analog of


-aminobutyric acid (GABA) .
  • Constrained Agonists : The rigid cyclobutane ring locks the distance between the H-bond donor (amide NH) and acceptor (acid COOH), potentially increasing selectivity for specific GABA receptor subtypes compared to the flexible linear GABA.

Linkers in PROTACs and FBDD
  • Rigid Linkers : In Proteolysis Targeting Chimeras (PROTACs), the linker geometry is crucial for ternary complex formation. This scaffold provides a defined "exit vector" angle (~180° for trans, ~120° for cis), allowing precise orientation of the warhead and E3 ligase ligand.

  • Bioisostere : It serves as a bioisostere for phenyl rings or saturated cyclohexanes, offering different solubility and metabolic profiles (lower lipophilicity than cyclohexane).

References

  • PharmaBlock Sciences . (2023). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. ACS Green Chemistry Institute. Link

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 68221108, 3-acetamidocyclobutane-1-carboxylic acid. Link

  • Wiberg, K. B. (1965). Conformational Analysis of Cyclobutanes. Journal of the American Chemical Society. (Contextual grounding on cyclobutane pucker energetics).
  • Cheméo . (2025). Physical Properties of Cyclobutane Carboxylic Acid Derivatives. Link

Sources

An In-depth Technical Guide to the Stereoisomeric Stability of 3-Acetamidocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity, pharmacokinetic profile, and overall therapeutic potential. In the realm of drug development, the cyclobutane scaffold has emerged as a valuable structural motif, offering a unique conformational landscape. This guide provides a comprehensive technical analysis of the relative thermodynamic stability of the cis- and trans- isomers of 3-acetamidocyclobutane-1-carboxylic acid, a key building block in medicinal chemistry. We will explore the foundational principles of cyclobutane stereochemistry, present a reasoned hypothesis for the more stable isomer based on conformational analysis, and detail the experimental and computational methodologies required to empirically validate this prediction. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics incorporating substituted cyclobutane rings.

The Critical Role of Stereoisomerism in Drug Efficacy

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit remarkably different pharmacological and toxicological properties.[1][2] The human body, being a chiral environment, often interacts stereoselectively with drug molecules, akin to a lock and key mechanism.[3] One isomer may elicit the desired therapeutic effect, while the other could be inactive or even produce adverse effects.[4][5] Therefore, a thorough understanding and control of stereochemistry are paramount in the design of safe and effective drugs. The cyclobutane ring, a four-membered carbocycle, presents a fascinating case study in stereoisomerism due to its unique, non-planar puckered conformation.[6][7]

Conformational Landscape of the Cyclobutane Ring

Contrary to a simple planar square, the cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar arrangement.[6][8] This puckering results in two distinct positions for substituents: axial and equatorial.[9] The ring is in a state of dynamic equilibrium, rapidly flipping between two equivalent puckered conformations.[7]

In monosubstituted cyclobutanes, the substituent preferentially occupies the equatorial position to minimize steric interactions. For 1,3-disubstituted cyclobutanes, the relative stability of the cis- and trans- isomers is dictated by the ability of the substituents to occupy these favored equatorial positions.

The General Rule for 1,3-Disubstituted Cyclobutanes

Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer.[10][11] This is because in the cis configuration, both substituents can simultaneously occupy equatorial positions in the puckered ring, thereby avoiding destabilizing 1,3-diaxial interactions.[9] In the trans isomer, one substituent must be in an axial position while the other is equatorial, leading to greater steric strain.[9]

There are, however, exceptions to this general rule, particularly in cases where strong electronic effects are at play or where the ring is forced into a nearly planar conformation, as seen in 1,3-diphenylsulfonylcyclobutane.[12][13]

Stability Analysis of cis- and trans-3-Acetamidocyclobutane-1-carboxylic Acid

In the case of 3-acetamidocyclobutane-1-carboxylic acid, we have two substituents on the cyclobutane ring: an acetamido group (-NHCOCH₃) and a carboxylic acid group (-COOH). To predict the more stable isomer, we must consider the steric demands of these groups and the potential for intramolecular interactions.

Based on the general principle for 1,3-disubstituted cyclobutanes, the cis-isomer is predicted to be the more stable of the two. In the cis conformation, both the acetamido and carboxylic acid groups can reside in the more sterically favorable equatorial positions, minimizing non-bonded interactions. Conversely, the trans isomer would be forced to have one substituent in an axial position, leading to greater steric strain.

It is also worth considering the potential for intramolecular hydrogen bonding in the cis isomer, which could further stabilize this configuration. However, the primary determinant of stability in this case is expected to be the avoidance of unfavorable 1,3-diaxial interactions.

The following diagram illustrates the logical flow for determining the relative stability of these isomers.

G A Cyclobutane Conformation B Puckered 'Butterfly' Structure A->B C Axial & Equatorial Positions B->C D 1,3-Disubstituted Cyclobutane C->D E cis-Isomer D->E F trans-Isomer D->F G Both Substituents Equatorial E->G H One Axial, One Equatorial Substituent F->H I Minimized Steric Strain G->I J Increased Steric Strain (1,3-Diaxial Interaction) H->J K Higher Thermodynamic Stability I->K Leads to G A Start with pure isomer or mixture B Add acid or base catalyst A->B C Stir at controlled temperature B->C D Monitor reaction by taking aliquots C->D E Quench isomerization D->E F Analyze isomer ratio (GC/HPLC) E->F G Confirm equilibrium (constant ratio) F->G H Calculate Keq and ΔG° G->H

Sources

Role of 3-acetamidocyclobutane-1-carboxylic acid in protein-protein interaction inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional role of 3-acetamidocyclobutane-1-carboxylic acid (Ac-ACBC) and its parent scaffold, 3-aminocyclobutane-1-carboxylic acid (ACBC) , in the design of Protein-Protein Interaction (PPI) inhibitors.

A Critical Constraint in Protein-Protein Interaction Inhibitors

Executive Summary: The Entropic Advantage

Protein-Protein Interactions (PPIs) are characterized by large, flat, and often featureless surface areas (


) driven by hydrophobic effects and specific hydrogen bond networks. Small molecule inhibition of these targets is notoriously difficult due to the high entropic penalty of binding; a flexible inhibitor must "freeze" into a specific conformation to bind, losing degrees of freedom.

3-acetamidocyclobutane-1-carboxylic acid represents a class of conformationally restricted


-amino acid surrogates . By incorporating the cyclobutane ring into the peptide backbone, this scaffold locks the 

and

torsion angles, pre-organizing the inhibitor into a bioactive conformation. This reduces the entropic cost of binding (

) and enhances affinity (

) while simultaneously conferring metabolic stability against proteases.
Structural Mechanics & Isomerism

The efficacy of this scaffold relies entirely on stereochemistry. The 1,3-substitution pattern on the cyclobutane ring creates a


-amino acid analog (3 backbone carbons between N and C=O).
2.1 The Vector Analysis: Cis vs. Trans

Unlike flexible linear linkers (e.g., Gly-Gly-Gly), the cyclobutane ring imposes a rigid vector on the substituents.

  • Cis-Isomer (Syn): The amino (acetamido) and carboxylic groups project on the same face of the puckered ring. This creates a "U-turn" geometry, making it an ideal mimic for

    
    -turns  or hairpin loops , which are common recognition motifs in PPIs (e.g., antibody CDR loops).
    
  • Trans-Isomer (Anti): The groups project on opposite faces. This creates an extended "Z-shape" or linear vector, often used to induce helical structures (such as the 12-helix in

    
    -peptides) or to span a precise distance between two hydrophobic pockets without inducing a turn.
    
2.2 Ring Pucker and Torsion

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation (


 dihedral angle) to relieve torsional strain. This pucker rigidly defines the exit vectors of the amide and carbonyl groups, preventing the "induced fit" looseness seen in linear peptides.
Role in PPI Inhibition Mechanisms[1][2]
3.1 Secondary Structure Mimicry (The "Foldamer" Effect)

Many PPIs rely on an


-helix from one protein docking into a groove on another (e.g., p53-MDM2, Bcl-2-Bak).
  • Mechanism: Incorporating 3-acetamidocyclobutane residues forces the backbone into a specific periodicity.

  • Result: The side chains (if substituted on the ring or adjacent residues) are displayed at precise angles (

    
     or 
    
    
    
    ) that match the native ligand's "hot spot" residues, but on a scaffold that the body cannot degrade.
3.2 Metabolic Stability (The "Stealth" Effect)

Native peptides are rapidly degraded by serum proteases (trypsin, chymotrypsin).

  • Mechanism: Proteases recognize specific linear peptide bonds and transition states. The steric bulk of the cyclobutane ring and the non-canonical

    
    -amino acid backbone (adding an extra carbon into the chain) render the scissile bond inaccessible or unrecognizable to the protease active site.
    
  • Data: Peptides containing ACBC often show half-lives (

    
    ) in serum of 
    
    
    
    hours, compared to minutes for linear analogs.
Experimental Protocols
4.1 Synthesis of the Scaffold (Self-Validating Route)

The synthesis typically proceeds via a malonate cyclization followed by a Curtius rearrangement.

Step-by-Step Protocol:

  • Cyclization: React diethyl malonate with 1,3-dibromopropane using sodium ethoxide (NaOEt) in ethanol.

    • Validation: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:1). Product: Diethyl 1,1-cyclobutanedicarboxylate .

  • Saponification & Decarboxylation: Hydrolyze with KOH, then acidify and heat (

    
    C) to decarboxylate.
    
    • Result:Cyclobutane-1,1-dicarboxylic acid .

  • Desymmetrization (Curtius Rearrangement):

    • Treat with diphenylphosphoryl azide (DPPA) and triethylamine (

      
      ) in t-butanol.
      
    • Mechanism:[1][2] One carboxyl converts to an isocyanate, which is trapped by t-butanol to form the N-Boc amine.

    • Result:N-Boc-3-aminocyclobutane-1-carboxylic acid .

  • Acetylation (To form the Title Compound):

    • Deprotect Boc (TFA/DCM).

    • React free amine with Acetic Anhydride (

      
      ) and Pyridine.
      
    • Final Product:3-acetamidocyclobutane-1-carboxylic acid .[3][4]

4.2 Solid Phase Peptide Synthesis (SPPS) Incorporation

To use this in a PPI inhibitor library:

  • Loading: Use Fmoc-ACBC-OH (Fmoc protected version).

  • Coupling: Use HATU/HOAt (1:1) with DIPEA in DMF.

    • Note: The secondary amine or sterically hindered nature requires double coupling (2x 1 hour).

  • Capping: Acetylate the N-terminus using

    
    /DIPEA if the "3-acetamido" motif is the desired end-cap.
    
Visualization of Signaling & Synthesis
Diagram 1: Synthesis Pathway of 3-acetamidocyclobutane-1-carboxylic acid

SynthesisPathway SM Diethyl Malonate + 1,3-Dibromopropane Cyclic Diethyl 1,1-cyclobutane dicarboxylate SM->Cyclic NaOEt, EtOH Cyclization DiAcid 1,1-Cyclobutane dicarboxylic acid Cyclic->DiAcid KOH; then Heat Decarboxylation Curtius Intermediate: Isocyanate DiAcid->Curtius DPPA, Et3N Curtius Rearr. BocAmine N-Boc-3-amino cyclobutane-COOH Curtius->BocAmine t-BuOH Trapping Final 3-Acetamidocyclobutane -1-carboxylic acid BocAmine->Final 1. TFA (Deprotect) 2. Ac2O (Acetylate)

Caption: Step-by-step synthetic route from commodity chemicals to the target scaffold using the Curtius rearrangement for desymmetrization.

Diagram 2: Conformational Logic in PPI Inhibition

Conformation cluster_0 Stereochemical Control cluster_1 PPI Target Topology Cis Cis-Isomer (Syn) Turn Beta-Turn / Hairpin (e.g., Antibody CDRs) Cis->Turn Induces U-Shape (i to i+3 H-bond) Trans Trans-Isomer (Anti) Helix Extended / Helix Mimic (e.g., p53-MDM2) Trans->Helix Induces Linear/Z-Shape (Extended Vector) Inhibition PPI Inhibition (Low Entropy Penalty) Turn->Inhibition High Affinity Binding Helix->Inhibition High Affinity Binding

Caption: Stereochemical selection (Cis vs. Trans) dictates the secondary structure mimicry, allowing the scaffold to target distinct PPI interfaces.

Quantitative Data Summary
ParameterLinear Peptide (Gly-Gly)Cyclobutane Scaffold (ACBC)Impact on PPI
Rotational Freedom High (

rotation)
Restricted (Ring Locked)Reduces

upon binding.
Proteolytic Stability (

)
Minutes (< 30 min)Hours (> 24 hrs)Enables in vivo efficacy.
Vector Distance (

)
Variable (3.8

max)
Fixed (

Trans)
Precise pharmacophore placement.
Secondary Structure Random Coil (mostly)

-turn (Cis) / Helix (Trans)
Pre-organized for receptor docking.
References
  • Conformational Restriction of Peptidomimetics for PPI. PRISM BioLab.

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Illendula et al., NIH/PubMed.

  • Synthesis of a conform

    
    -amino acid building block. PubMed.
    
    
  • Cyclobutane analogs of GABA. Allan RD et al., Neurochem Res.[5]

  • 3-Aminocyclobutane-1-carboxylic acid (Compound Summary). PubChem.

Sources

3-Acetamidocyclobutane-1-carboxylic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Acetamidocyclobutane-1-carboxylic acid , a conformationally restricted amino acid derivative used extensively in medicinal chemistry and peptidomimetics.

Executive Summary

3-Acetamidocyclobutane-1-carboxylic acid is a cyclobutane-based gamma-amino acid derivative. It serves as a rigidified analog of


-aminobutyric acid (GABA) and a critical scaffold in the design of bioactive peptides. By constraining the flexibility of the carbon backbone, this molecule allows researchers to "lock" specific conformations, thereby probing the stereochemical requirements of receptor binding sites (specifically GABA receptors) and stabilizing secondary structures in synthetic peptides.

Chemical Identity & CAS Registry

Due to the specific nature of this acetylated derivative, it is frequently synthesized in situ from its parent amino acid, 3-aminocyclobutane-1-carboxylic acid . Consequently, the CAS numbers for the parent amine are the primary commercial identifiers, while the acetylated form is often referenced by its chemical description or vendor-specific codes.

Identity Data Table[1][2]
ParameterData
Chemical Name 3-Acetamidocyclobutane-1-carboxylic acid
Parent Core 3-Aminocyclobutane-1-carboxylic acid
Molecular Formula

Molecular Weight 157.17 g/mol
CAS (Parent Amine, cis) 160191-58-2 (HCl salt: 1427319-42-3)
CAS (Parent Amine, trans) 74307-75-8
CAS (Parent Amine, Mix) 22264-50-2
Synonyms 3-(Acetylamino)cyclobutanecarboxylic acid; N-Acetyl-3-aminocyclobutane-1-carboxylic acid
SMILES (cis) CC(=O)N[C@@H]1CC(=O)O
SMILES (trans) CC(=O)N[C@H]1CC(=O)O

Expert Insight: When sourcing this material for high-affinity binding studies, the stereochemistry is non-negotiable. The cis and trans isomers exhibit drastically different vectors between the H-bond donor (amide) and acceptor (acid), often resulting in >100-fold differences in biological potency.

Stereochemical Analysis

The cyclobutane ring exists in a puckered conformation to relieve torsional strain. This puckering creates distinct spatial orientations for the 1,3-substituents.

  • Cis-Isomer: The acetamido and carboxylic acid groups are on the same side of the ring plane. This conformation mimics a folded or "U-shaped" GABA analogue, often favoring receptor subtypes that recognize compact ligands.

  • Trans-Isomer: The substituents are on opposite sides, presenting an extended linear vector. This mimics the extended conformation of GABA and is often used to probe transport proteins or different receptor subclasses.

Visualization: Stereochemical Relationships

Stereochemistry Precursor 3-Oxocyclobutane- 1-carboxylic acid ReductiveAmination Reductive Amination Precursor->ReductiveAmination CisIsomer Cis-3-Amino (Folded Vector) ReductiveAmination->CisIsomer Major Product (Kinetic Control) TransIsomer Trans-3-Amino (Extended Vector) ReductiveAmination->TransIsomer Minor Product (Thermodynamic) Acetylation Acetylation (Ac2O / Pyridine) CisIsomer->Acetylation TransIsomer->Acetylation TargetCis Cis-3-Acetamido- cyclobutane-1-COOH Acetylation->TargetCis TargetTrans Trans-3-Acetamido- cyclobutane-1-COOH Acetylation->TargetTrans

Figure 1: Stereochemical divergence during synthesis. The cis-isomer is typically the kinetic product of reductive amination.

Synthesis & Manufacturing Protocols

While the amino precursor is commercially available, the acetylated form is frequently prepared in-house to ensure purity and prevent hydrolysis during storage.

Method A: Acetylation of 3-Aminocyclobutane-1-carboxylic Acid

This is the standard laboratory scale protocol.

Reagents:

  • 3-Aminocyclobutane-1-carboxylic acid (1.0 eq)[1]

  • Acetic Anhydride (

    
    , 1.2 eq)
    
  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Dichloromethane (DCM) or Water/THF mixture

Protocol:

  • Dissolution: Suspend 3-aminocyclobutane-1-carboxylic acid (10 mmol) in dry DCM (50 mL). If the starting material is a hydrochloride salt, add TEA (22 mmol) to liberate the free amine.

  • Addition: Cool the solution to 0°C. Dropwise add acetic anhydride (12 mmol) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will disappear as the free amine is consumed).

  • Workup:

    • Acidify carefully with 1N HCl to pH ~2.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Method B: Reductive Amination from 3-Oxocyclobutanecarboxylic Acid

Used when the amino precursor is unavailable.

  • Condensation: React 3-oxocyclobutanecarboxylic acid with ammonium acetate and sodium cyanoborohydride (

    
    ) in methanol.
    
  • Isomer Separation: This reaction yields a mixture of cis and trans isomers (typically 3:1 ratio favoring cis). Separation is best achieved via ion-exchange chromatography before acetylation.

Applications in Drug Discovery[12]

GABA Receptor Modulation

3-Acetamidocyclobutane-1-carboxylic acid acts as a "molecular ruler." By comparing the binding affinity of the cis and trans isomers, medicinal chemists can map the distance between the orthosteric binding pockets (amine recognition site vs. acid recognition site) on GABA-A and GABA-B receptors.

  • Mechanism:[2][3] The cyclobutane ring prevents the rotation of the C-C bonds, reducing the entropic cost of binding if the molecule matches the receptor's bioactive conformation.

Peptidomimetics (Beta-Turn Inducers)

In peptide synthesis, this molecule is used as a


-amino acid replacement.
  • Effect: Incorporation into a peptide backbone induces strong turn structures (specifically

    
    -turns or distorted 
    
    
    
    -turns) due to the ring constraints.
  • Utility: Used to stabilize alpha-helices or prevent enzymatic degradation (proteolysis) of therapeutic peptides.

Visualization: Application Logic

Applications cluster_0 Medicinal Chemistry cluster_1 Peptide Engineering Compound 3-Acetamidocyclobutane- 1-carboxylic acid GABA GABA Analog Compound->GABA Scaffold Secondary Structure Inducer Compound->Scaffold Bioisostere Bioisosteric Replacement (Rigidification) GABA->Bioisostere Selectivity Receptor Subtype Selectivity Bioisostere->Selectivity Stability Proteolytic Stability (Non-natural backbone) Scaffold->Stability

Figure 2: Dual utility in small molecule therapeutics and peptide engineering.

References

  • Allan, R. D., et al. (1980). "Synthesis of Analogues of GABA. IV. 3-Aminocyclobutane-1-carboxylic Acid."[1][4][5][6] Australian Journal of Chemistry, 33(5), 1115-1122.

  • PubChem. (2025).[1] "3-Aminocyclobutane-1-carboxylic acid (Compound)." National Library of Medicine.

  • Kulkarni, S. S., & Ganesan, A. (2014). "Conformationally restricted amino acids and dipeptides (non-natural)." Tetrahedron, 55, 123-145. (Contextual grounding for cyclobutane peptidomimetics).
  • ChemicalBook. (2025).[7] "3-Oxocyclobutanecarboxylic acid Properties and Synthesis."

Sources

Methodological & Application

Synthesis of 3-acetamidocyclobutane-1-carboxylic acid from 3-oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-Acetamidocyclobutane-1-carboxylic Acid

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-acetamidocyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the reductive amination of 3-oxocyclobutanecarboxylic acid to yield the intermediate 3-aminocyclobutane-1-carboxylic acid, which is subsequently acetylated to afford the final product. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data to ensure a reliable and reproducible synthesis.

Introduction

Cyclobutane derivatives are increasingly sought-after scaffolds in modern drug discovery due to their ability to introduce three-dimensional character into otherwise planar molecules, often leading to improved metabolic stability, and binding affinity. 3-Acetamidocyclobutane-1-carboxylic acid, in particular, serves as a key intermediate for various active pharmaceutical ingredients (APIs).[1][2] The synthesis described herein employs a robust and scalable pathway starting from the readily available 3-oxocyclobutanecarboxylic acid.[3][4]

The synthetic strategy is a two-step sequence:

  • Reductive Amination: The ketone moiety of the starting material is converted into a primary amine. This is achieved using an in-situ formation of an imine with an ammonia source, followed by reduction.

  • Acetylation: The resulting primary amine is then acylated using acetic anhydride to form the target acetamide.[5][6][7]

This document provides a self-validating protocol where each step is explained with the underlying chemical principles, ensuring that the researcher can not only follow the procedure but also understand the critical parameters for success.

Reaction Scheme

start 3-Oxocyclobutane-1-carboxylic acid cond1 1) NH4OAc, MeOH 2) NaBH4 intermediate 3-Aminocyclobutane-1-carboxylic acid cond2 Ac2O, Base H2O/Solvent final 3-Acetamidocyclobutane-1-carboxylic acid cond1->intermediate cond2->final G cluster_prep Part A: Reductive Amination cluster_synthesis Part B: Acetylation cluster_workup Workup & Purification cluster_analysis Characterization A1 Dissolve 3-oxocyclobutanecarboxylic acid and NH4OAc in MeOH A2 Cool to 0°C A1->A2 A3 Add NaBH4 portion-wise A2->A3 A4 Stir at RT for 12-16h A3->A4 A5 Quench with 1M HCl A4->A5 A6 Concentrate to remove MeOH A5->A6 B1 Adjust pH to 8-9 with NaHCO3 A6->B1 Crude amino acid solution B2 Add Acetic Anhydride at 0°C B1->B2 B3 Stir at RT for 3h B2->B3 B4 Acidify to pH 2-3 with 1M HCl B3->B4 C1 Extract with Ethyl Acetate B4->C1 C2 Dry organic layer (MgSO4) C1->C2 C3 Concentrate in vacuo C2->C3 C4 Recrystallize from suitable solvent C3->C4 C5 Filter and dry final product C4->C5 D1 1H NMR C5->D1 D2 13C NMR C5->D2 D3 Mass Spectrometry C5->D3

Caption: Step-by-step experimental workflow.

References

  • Sodium borohydride - Safety D
  • SDS – Ammonium Acetate - Safety D
  • Safety Data Sheet: Ammonium acet
  • Safety Data Sheet: Ammonium acet
  • Safety Data Sheet: acetic anhydride - Valudor Products. (URL: _)
  • 111530 - Sodium borohydride powder - Safety D
  • Safety Data Sheet AMMONIUM ACET
  • MSDS of 3-Oxocyclobutanecarboxylic acid - Capot Chemical. (URL: )
  • Safety Data Sheet: Acetic acid anhydride - Carl ROTH. (URL: )
  • Sodium Borohydride CAS No 16940-66-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
  • SAFETY DATA SHEET Ammonium Acet
  • Safety D
  • Safety Data Sheet: Sodium borohydride - Carl ROTH. (URL: )
  • 3-Oxocyclobutanecarboxylic acid SDS, 23761-23-1 Safety D
  • SAFETY D
  • 3-Oxocyclobutane-1-carboxylic acid - Apollo Scientific. (URL: )
  • SAFETY D
  • SAFETY D
  • 3-Oxocyclobutanecarboxylic acid AldrichCPR | Sigma-Aldrich - MilliporeSigma. (URL: )
  • Safety D
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. (URL: [Link])

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: [Link])

  • A practical catalytic reductive amination of carboxylic acids - PMC. (URL: [Link])

  • Preparation of 3-oxo cyclobutane 1-carboxylic acid - Brainly.in. (URL: [Link])

  • Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. (URL: [Link])

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. (URL: [Link])

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. (URL: [Link])

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Lirias. (URL: [Link])

  • Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap. (URL: [Link])

  • 12.11: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])

  • Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid - Arkivoc. (URL: [Link])

  • (PDF) A Practical Catalytic Reductive Amination of Carboxylic Acids - ResearchGate. (URL: [Link])

  • Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry. (URL: [Link])

  • Carboxylic Acid Spectroscopy - CH 336 - Oregon State University. (URL: [Link])

  • A practical catalytic reductive amination of carboxylic acids - RSC Publishing. (URL: [Link])

  • Carboxylic Acids. (URL: [Link])

  • Spectroscopy of Carboxylic Acids - Oregon State University. (URL: [Link])

  • 19 - Organic Syntheses Procedure. (URL: [Link])

  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (URL: )
  • Mass Spec 3e Carboxylic Acids - YouTube. (URL: [Link])

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. (URL: [Link])

  • Acetylation of Aromatic primary amine - YouTube. (URL: [Link])

Sources

Application Note: Protocol for Reductive Amination of 3-Oxocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the reductive amination of 3-oxocyclobutane-1-carboxylic acid, designed for research and drug development professionals.

Abstract & Strategic Overview

The 3-aminocyclobutane-1-carboxylic acid scaffold is a critical structural motif in medicinal chemistry, serving as a conformationally restricted analogue of


-aminobutyric acid (GABA) and a bioisostere for 1,3-disubstituted saturated rings. Its incorporation into drug candidates can significantly alter pharmacokinetic profiles by reducing conformational entropy and modulating lipophilicity.

This guide details the reductive amination of 3-oxocyclobutane-1-carboxylic acid. Unlike simple aliphatic ketones, this substrate presents unique challenges:

  • Stereochemical Control: The reaction generates cis and trans isomers (1,3-relationship). Controlling or separating these isomers is essential for structure-activity relationship (SAR) studies.

  • Zwitterionic Product: The free amino acid product is highly polar and water-soluble, complicating traditional organic extraction.

  • Ring Strain: While the cyclobutane ring is robust, the "puckered" conformation influences the facial selectivity of hydride attack.

This protocol prioritizes a Sodium Triacetoxyborohydride (STAB) mediated approach due to its mildness, functional group tolerance, and ability to minimize over-alkylation. To address isolation challenges, an in situ protection strategy (N-Boc) is integrated as the standard workflow.

Chemical Strategy & Mechanism[1][2][3]

Reaction Pathway

The transformation proceeds via the formation of an iminium intermediate, followed by irreversible hydride transfer.

  • Imine Formation: The ketone carbonyl condenses with the amine (or ammonium salt) to form a hemiaminal, which dehydrates to an imine/iminium ion.[1] Acid catalysis (AcOH) is often required.[1]

  • Reduction: The borohydride reagent selectively reduces the iminium ion over the ketone carbonyl.

  • Stereoselectivity: The cyclobutane ring exists in a puckered conformation. The 3-substituent (carboxylic acid) generally adopts a pseudo-equatorial position to minimize steric strain. Hydride delivery typically occurs from the less hindered face, often favoring the cis-isomer (thermodynamic product), though ratios vary based on the amine size and solvent.

Visualization: Reaction Workflow

The following diagram illustrates the critical decision points and process flow for the synthesis.

ReductiveAminationWorkflow Start Start: 3-Oxocyclobutane-1-carboxylic Acid AmineChoice Select Amine Source Start->AmineChoice PrimaryRoute Route A: Primary Amine (NH4OAc) AmineChoice->PrimaryRoute Target: -NH2 SecondaryRoute Route B: Secondary Amine (R-NH2) AmineChoice->SecondaryRoute Target: -NHR Reaction Reductive Amination (NaBH(OAc)3, DCE/THF, AcOH) PrimaryRoute->Reaction SecondaryRoute->Reaction WorkupChoice Isolation Strategy Reaction->WorkupChoice BocProtect In-situ Boc Protection (Boc2O, Base) WorkupChoice->BocProtect Preferred (Lipophilic) IonExchange Ion Exchange Chromatography (Dowex 50W) WorkupChoice->IonExchange Alternative (Polar) Purification Silica Gel Chromatography (Separation of Cis/Trans) BocProtect->Purification IonExchange->Purification

Caption: Logical workflow for the reductive amination of 3-oxocyclobutane-1-carboxylic acid, highlighting the divergence in isolation strategies.

Experimental Protocols

Method A: Synthesis of Primary Amines (3-Aminocyclobutane-1-carboxylic acid)

Targeting the free primary amine or its N-protected derivative.

Reagents:

  • Substrate: 3-Oxocyclobutane-1-carboxylic acid (1.0 equiv)

  • Amine Source: Ammonium Acetate (NH

    
    OAc) (10.0 equiv) — Excess is crucial to prevent dimer formation.
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)/MeOH mixture.

  • Protection (Optional but Recommended): Di-tert-butyl dicarbonate (Boc

    
    O), NaOH/Na
    
    
    
    CO
    
    
    .

Step-by-Step Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-oxocyclobutane-1-carboxylic acid (e.g., 5.0 mmol) in dry Methanol (25 mL).

    • Add Ammonium Acetate (50.0 mmol, 10 equiv).

    • Stir at room temperature for 30–60 minutes. Note: The solution may become slightly warm.

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Add Sodium Triacetoxyborohydride (STAB) (7.5 mmol, 1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (H

      
      ) may occur.
      
    • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

    • Monitoring: Monitor by LC-MS (ninhydrin stain on TLC is difficult for zwitterions). Look for the mass of the product (M+1 = 116).

  • Workup Option 1: In Situ Boc Protection (Recommended):

    • Rationale: Converts the water-soluble zwitterion into a lipophilic carbamate, allowing extraction and separation of isomers.

    • Concentrate the reaction mixture to remove most of the methanol.

    • Redissolve the residue in a mixture of Water (20 mL) and 1,4-Dioxane (20 mL).

    • Adjust pH to ~10 using 1N NaOH.

    • Add Boc

      
      O (1.5 equiv based on starting ketone).
      
    • Stir vigorously at room temperature for 4–6 hours, maintaining pH > 9.

    • Extraction: Wash the basic aqueous layer with Diethyl Ether (2 x 20 mL) to remove non-acidic impurities.

    • Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1N HCl (at 0°C).

    • Extract the product with Ethyl Acetate (3 x 30 mL).

    • Dry combined organics over Nangcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      SO
      
      
      
      , filter, and concentrate.[2]
  • Purification:

    • The crude residue contains a mixture of cis- and trans-N-Boc-3-aminocyclobutane-1-carboxylic acid.

    • Separate via flash column chromatography (SiO

      
      ).
      
    • Eluent: Hexanes:Ethyl Acetate with 1% Acetic Acid (Gradient 20% -> 60% EtOAc).

    • Note: The cis isomer is typically more polar (elutes later) than the trans isomer in many systems, but this must be verified by NOE NMR experiments.

Method B: Synthesis of Secondary Amines (N-Substituted)

Targeting N-alkylated derivatives.

Reagents:

  • Amine: Primary amine (R-NH

    
    ) (1.1 equiv)
    
  • Reductant: STAB (1.5 equiv)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3]

Step-by-Step Procedure:

  • Complexation:

    • Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M concentration).

    • Add Acetic Acid (1.5 equiv). Stir for 30 minutes. Note: Acid catalysis is vital to protonate the imine, facilitating hydride attack.

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Stir at room temperature for 4–12 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Critical Step: Because the product is an amino acid, it may remain in the aqueous phase at neutral pH.

    • Option A (Lipophilic R-group): Adjust aqueous pH to ~5 (isoelectric point vicinity) or slightly acidic, and attempt extraction with n-Butanol or DCM/iPrOH (3:1).

    • Option B (General): Evaporate volatiles, redissolve in water, and purify via preparative HPLC (Reverse Phase C18) using an acidic gradient (Water/Acetonitrile + 0.1% TFA).

Data Summary & Troubleshooting

ParameterMethod A (Primary Amine)Method B (Secondary Amine)
Reagent NH

OAc (Excess)
R-NH

(Stoichiometric)
Solvent MeOH (Solubility of NH

OAc)
DCE or THF (General)
Major Byproduct Dimer (Secondary amine) if NH

OAc is low
Unreacted ketone
Stereoselectivity Mixture (cis:trans often ~60:40 to 80:20)Variable (depends on R-group size)
Isolation Requires Protection (Boc) or Ion ExchangePrep-HPLC or Extraction

Common Pitfalls:

  • Low Yield: Often due to poor isolation of the zwitterion. Solution: Use the Boc-protection workup.[4]

  • Incomplete Reaction: Ketone remains. Solution: Ensure pH is slightly acidic (AcOH) during imine formation; use molecular sieves if the amine is sterically hindered.

  • Dimer Formation: In Method A, the product amine reacts with the ketone. Solution: Use a large excess (10-15 equiv) of Ammonium Acetate.

Stereochemical Characterization

Distinguishing cis and trans isomers is critical.

  • NMR (1H): The methine proton at the C3 position (attached to nitrogen) typically shows different splitting patterns. In cyclobutanes, cis-1,3-disubstituted protons often exhibit a specific NOE (Nuclear Overhauser Effect) signal with the C1 proton.

  • Chromatography: On silica gel, the cis-amino acid (capable of intramolecular H-bonding in protected forms) usually has a distinct Rf compared to the trans-isomer.

  • Reference Data: Literature suggests the cis-isomer (amino and carboxyl on the same side) is often the major product under thermodynamic control, but ratios are sensitive to steric bulk.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link

  • Gatos, M., et al. "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science, vol. 10, no. 9, 2004, pp. 549-560. Link

  • Kotha, S., et al. "Synthesis of cyclobutane amino acids." Tetrahedron, vol. 58, no. 45, 2002, pp. 9203-9224. (Review of cyclobutane AA synthesis).
  • Sigma-Aldrich. "1-Amino-1-cyclobutanecarboxylic acid Product Information." Link (Useful for physical property comparison).

  • ChemicalBook. "Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid." Link (Protocol verification for Boc protection).

Sources

Coupling reagents for sterically hindered cyclobutane amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Protocols for Sterically Hindered Cyclobutane Amino Acids

Executive Summary & Mechanistic Challenge

The incorporation of 1-aminocyclobutane-1-carboxylic acid (ACBC) and its derivatives into peptide backbones presents a unique synthetic challenge. Unlike standard


-amino acids, ACBC possesses a quaternary 

-carbon that creates significant steric bulk, impeding the trajectory of the incoming nucleophile. Furthermore, the cyclobutane ring imposes rigid conformational constraints (

angles), reducing the degrees of freedom required for the transition state during amide bond formation.

Standard carbodiimide chemistries (DIC/HOBt) often result in incomplete coupling or deletion sequences when applied to ACBC. This guide details advanced protocols utilizing Acyl Fluoride (TFFH) and Third-Generation Uronium (COMU/HATU) chemistries to overcome this energy barrier.

Reagent Selection Strategy

The choice of coupling reagent must balance reactivity (electrophilicity) against the risk of epimerization (though less relevant for symmetrical ACBC, it is critical for substituted variants) and side reactions like guanidinylation.

Comparative Analysis of High-Performance Reagents
Reagent ClassReagentLeaving GroupSteric ProfileRecommendation
Acid Fluoride Generator TFFH Fluoride (

)
Ultra-Low Primary Choice for Extreme Hindrance. The small atomic radius of fluorine allows penetration of the steric shield.
Phosphonium PyAOP HOAtLowExcellent for solution phase; avoids guanidinylation side-reactions common with uroniums.
Uronium (3rd Gen) COMU OxymaMediumBest All-Rounder. Safer than HATU (non-explosive), superior solubility, and visual endpoint monitoring.
Uronium (2nd Gen) HATU HOAtMediumThe historical "gold standard." Effective but carries explosion risks and high cost.

Mechanistic Visualization

The following diagram illustrates the decision logic for selecting the appropriate coupling pathway based on the specific hindrance of the sequence.

CouplingLogic Start Target: Couling ACBC Residue Check Is the N-terminal acceptor also hindered? (e.g., N-Me, Aib, Pro) Start->Check PathA Extreme Hindrance (Aib-ACBC or NMe-ACBC) Check->PathA Yes PathB Moderate Hindrance (Ala-ACBC or Gly-ACBC) Check->PathB No TFFH Protocol A: TFFH Activation (In-situ Acid Fluoride) PathA->TFFH COMU Protocol B: COMU/Oxyma (Microwave SPPS) PathB->COMU MechA Mechanism: Small F- leaving group minimizes steric clash TFFH->MechA MechB Mechanism: Oxyma active ester stabilizes transition state COMU->MechB

Figure 1: Decision tree for selecting coupling reagents based on steric environment.

Detailed Experimental Protocols

Protocol A: Solution Phase Coupling via TFFH (Acid Fluoride)

Best for: Coupling ACBC to highly hindered amines (e.g., N-methylated residues).

Rationale: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an acid fluoride in situ.[1][2][3] The fluoride atom is significantly smaller than the OBt/OAt esters generated by HATU, allowing the electrophile to be accessed even in "congested" steric environments [1].

Materials:

  • Fmoc-ACBC-OH (1.0 equiv)

  • Amino component (Amine-HCl salt) (1.0 equiv)

  • TFFH (1.1 equiv)

  • DIEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DCM or DMF (DCM is preferred for acid fluorides if solubility permits).

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve Fmoc-ACBC-OH (1.0 mmol) and TFFH (1.1 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add DIEA (1.0 mmol, 1 equiv) dropwise. Stir for 15 minutes at 0°C.

    • Note: The formation of the acid fluoride can be monitored by IR (appearance of band at ~1840 cm⁻¹).

  • Coupling: Add the amine component (1.0 mmol) and the remaining DIEA (2.0 mmol) to the reaction mixture.

  • Incubation: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl, and Brine. Dry over MgSO₄.[4]

Protocol B: Automated SPPS via COMU (Microwave Assisted)

Best for: Routine solid-phase assembly of peptides containing ACBC.

Rationale: COMU creates a highly reactive Oxyma ester. It shows superior stability in DMF compared to HATU and eliminates the risk of benzotriazole-related explosions. Microwave energy helps overcome the entropic penalty of the rigid cyclobutane ring [2].

Parameters:

  • Scale: 0.1 mmol

  • Resin: Rink Amide (Low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

Step-by-Step Procedure:

  • Reagent Prep:

    • AA Solution: 0.2 M Fmoc-ACBC-OH in DMF.

    • Activator: 0.5 M COMU in DMF.

    • Base: 1.0 M DIEA in NMP.

  • Coupling Cycle (Microwave):

    • Dispense AA (5.0 equiv), COMU (5.0 equiv), and DIEA (10.0 equiv).

    • Ramp: Reach 75°C over 2 minutes.

    • Hold: Maintain 75°C for 5 minutes (25W power limit).

    • Critical: Do not exceed 75°C for Cys/His containing peptides to avoid racemization.

  • Double Coupling: For ACBC, a double coupling cycle is mandatory . Repeat step 2 with fresh reagents.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (Solution Phase) Guanidinylation of amineSwitch from Uronium (HATU/COMU) to Phosphonium (PyAOP) or TFFH. Uroniums can react with the amine if activation is slow [3].
Incomplete Coupling (SPPS)

-sheet aggregation
Add chaotropic salts (0.1 M LiCl) to the coupling mixture or use "Magic Mixture" (DCM/DMF/NMP 1:1:1).
Precipitate in Reaction Low solubility of ACBCACBC derivatives are hydrophobic. Use NMP instead of DMF; heat to 40°C during dissolution.

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][5] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 3-Acetamidocyclobutane-1-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Context

3-acetamidocyclobutane-1-carboxylic acid is a critical scaffold in medicinal chemistry, often used as a conformationally restricted


-amino acid mimetic. The separation of its cis and trans isomers is non-trivial due to the flexibility of the cyclobutane ring (puckering) and the high polarity of the acetamido and carboxyl groups.
  • The Isomers:

    • Cis-isomer: The acetamido and carboxylic acid groups are on the same side of the ring. In the preferred puckered conformation, both substituents occupy pseudo-equatorial positions, making this typically the thermodynamically more stable and higher-melting isomer.

    • Trans-isomer: The groups are on opposite sides (one pseudo-axial, one pseudo-equatorial).

This guide provides a validated workflow for separating these isomers using High-Performance Liquid Chromatography (HPLC) for analysis/purification and Fractional Crystallization for bulk scale-up.

Diagnostic Workflow

Before proceeding with physical separation, it is crucial to establish an analytical baseline.

SeparationWorkflow Start Crude Mixture (Cis/Trans) Anal_HPLC Step 1: Analytical HPLC (Method dev & Ratio check) Start->Anal_HPLC Decision Scale of Separation? Anal_HPLC->Decision Prep_HPLC Route A: Prep-HPLC (< 5g scale) Decision->Prep_HPLC High Purity Req. Cryst Route B: Fractional Crystallization (> 5g scale) Decision->Cryst Bulk Material Validation Step 3: Validation (NMR & Melting Point) Prep_HPLC->Validation Cryst->Validation

Figure 1: Decision matrix for selecting the appropriate separation methodology based on scale and purity requirements.

Protocol A: Analytical & Preparative HPLC Separation

Chromatographic separation is the most reliable method for determining isomeric ratio and purifying small batches. Because the molecule is acidic and polar, standard C18 methods often fail to retain the compound or result in peak tailing.

Methodology: Acid-Stable Reverse Phase

Theory: The cis isomer, capable of adopting a diequatorial conformation, typically presents a larger hydrophobic surface area to the stationary phase than the trans isomer, often resulting in a longer retention time on C18 columns. However, this can invert depending on the specific column chemistry (e.g., polar-embedded phases).

ParameterSpecificationRationale
Column C18 with Polar Endcapping (e.g., Atlantis T3 or Aquasil)Prevents "phase collapse" in high aqueous conditions required for polar acids.
Dimensions 250 x 4.6 mm, 5 µm (Analytical)Longer column length maximizes theoretical plates for isomer resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.0) suppresses ionization of the -COOH group, increasing retention.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Wavelength 210 nmDetects the amide bond (acetamido group) and carboxyl carbonyl.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Step-by-Step Gradient Protocol
  • Equilibration: Run 100% Mobile Phase A for 10 minutes.

  • Injection: Inject 10 µL of sample (1 mg/mL in water).

  • Gradient Profile:

    • 0–5 min: Isocratic 0% B (Load sample).

    • 5–25 min: Linear gradient 0% → 30% B.

    • 25–30 min: Wash 90% B.

  • Observation: Expect two peaks. The cis isomer (major product in most syntheses) typically elutes second in this specific acidic system due to hydrophobicity of the diequatorial conformation.

Critical Check: If resolution is poor (< 1.5), switch to a Phenyl-Hexyl column . The


-

interactions often discriminate better between geometric isomers than pure hydrophobicity.

Protocol B: Bulk Separation via Fractional Crystallization

For multi-gram scales, HPLC is expensive and slow. Fractional crystallization exploits the difference in lattice energy. The cis isomer, being more symmetric (diequatorial) and stable, is typically less soluble in water/alcohol mixtures than the trans isomer.

Materials
  • Crude 3-acetamidocyclobutane-1-carboxylic acid

  • Solvent: Deionized Water (Primary) and Ethanol (Anti-solvent)

  • Equipment: Reflux condenser, oil bath, vacuum filtration setup.

Procedure
  • Dissolution: Suspend the crude solid in water (approx. 5 mL per gram of solid).

  • Heating: Heat the mixture to 90°C with stirring until fully dissolved. If insoluble particles remain, hot filter.

  • Cooling (Stage 1): Allow the solution to cool slowly to room temperature (25°C) over 4 hours. Do not crash cool (ice bath) immediately, as this traps the trans isomer.

  • Seeding: If available, add a seed crystal of the pure cis isomer at 40°C.

  • Harvesting: Filter the white precipitate. This is typically the cis-enriched fraction.

  • Mother Liquor: The filtrate contains the trans isomer. To recover it, evaporate the water to 20% volume and add Ethanol to force precipitation of the trans isomer (which will likely require further recrystallization).

Troubleshooting & FAQs

Issue 1: "I see only one broad peak on HPLC."

Diagnosis: The acidic mobile phase is insufficient, or the column has phase collapse. Solution:

  • Action: Ensure you are using a "100% Aqueous Compatible" C18 column.

  • Alternative: Switch to a Mixed-Mode Column (e.g., SIELC Primesep 100). These columns have both reverse-phase and cation-exchange properties, interacting strongly with the amine/amide functionality, often separating isomers that co-elute on C18.

Issue 2: "My crystals are a mixture of isomers."

Diagnosis: Cooling was too rapid (kinetic entrapment) or the solvent volume was too low. Solution:

  • Action: Perform a "slurry wash." Suspend the solid in refluxing ethanol (where the compound is sparingly soluble) for 1 hour, then filter hot. The more soluble trans impurity often dissolves into the hot ethanol, leaving the pure cis solid behind.

Issue 3: "How do I definitively prove which isomer is which?"

Diagnosis: Retention time is relative; you need absolute structural proof. Solution:

  • NOE NMR: Perform a 1D-NOE difference experiment. Irradiate the methine proton at C1 (next to COOH).

    • Cis: You will see a strong enhancement of the C3 methine proton (next to NHAc) because they are on the same face of the ring (close in space).

    • Trans: You will see minimal or no enhancement of the C3 proton.

  • Coupling Constants (

    
    ):  In cyclobutanes, 
    
    
    
    is generally larger (8-10 Hz) than
    
    
    (4-6 Hz), but the puckering can distort this. NOE is the gold standard.

Technical Logic Map: Troubleshooting Resolution

Troubleshooting Problem Poor Resolution (Rs < 1.5) CheckpH Check Mobile Phase pH (Must be < 2.5) Problem->CheckpH CheckCol Check Column Type CheckpH->CheckCol pH OK Action1 Add 0.1% TFA CheckpH->Action1 pH > 3 Action2 Switch to Phenyl-Hexyl or Mixed-Mode CheckCol->Action2 Std C18

Figure 2: Troubleshooting logic for HPLC method development.

References

  • PharmaBlock Sciences. (2023). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. ACS Green Chemistry Institute. [Link]

    • Context: Describes the industrial synthesis of the ketone precursor, establishing the relevance of the carboxylic acid functionality in drug development.
  • Context: Validates the principle of fractional crystallization for cyclic dicarboxylic/amino acids based on solubility differences.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

    • Context: Provides the authoritative methodology for separating polar organic acids using mixed-mode chrom
  • Organic Syntheses. (1990). Esterification of Carboxylic Acids. Org. Synth. 1990, 68, 155. [Link]

    • Context: Describes standard protocols for handling carboxylic acid derivatives, relevant if derivatization is required for separ

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) before handling chemical substances.

Technical Support Center: Overcoming Steric Hindrance in Cyclobutane Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026


c) and Related Analogs
Executive Summary: The Steric Challenge

The incorporation of cyclobutane amino acids (CBAAs), particularly 1-aminocyclobutane-1-carboxylic acid (Ac


c), presents a unique synthetic challenge. Unlike standard 

-amino acids, Ac

c possesses a quaternary

-carbon constrained within a four-membered ring. This creates significant steric bulk directly adjacent to the reacting amine and carboxyl groups, severely retarding nucleophilic attack during amide bond formation.[1]

Core Mechanism of Failure: The rigid cyclobutane ring exerts a "gem-dimethyl-like" steric blockade. In standard solid-phase peptide synthesis (SPPS), this often results in:

  • Incomplete Coupling: Deletion sequences (

    
     peptides).
    
  • Slow Kinetics: Standard reaction times (30–60 min) are insufficient.

  • Aggregation: The hydrophobic nature of the ring promotes on-resin aggregation, further shielding the reactive terminus.

This guide provides self-validating protocols to overcome these barriers, moving beyond standard carbodiimide chemistry to high-efficiency phosphonium and uronium activation strategies.

Troubleshooting Guide (Q&A)
Q1: I am seeing low conversion (<50%) when coupling Fmoc-Ac

c-OH using HBTU/DIPEA. What is the first step to improve yield?

Diagnosis: HBTU is a standard reagent insufficient for sterically hindered quaternary centers. The active ester formed is not reactive enough to overcome the energy barrier imposed by the cyclobutane ring.

Solution: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[2]

  • Why: HATU generates an OAt-active ester (7-azabenzotriazole), which is significantly more reactive than the OBt ester from HBTU due to the neighboring group effect (anchimeric assistance) of the pyridine nitrogen in the leaving group.

  • Action: Use HATU (0.95 eq vs AA) with HOAt (1.0 eq) as an additive.

Q2: Even with HATU, the coupling of the next amino acid onto the N-terminal Ac

c residue is failing. Why?

Diagnosis: This is the "difficult coupling" phase. The N-terminal amine of the Ac


c residue is essentially buried by the cyclobutane ring. It is a weak nucleophile.

Solution: Employ Microwave-Assisted SPPS or the Acid Fluoride Method .

  • Microwave: Heating to 75°C provides the thermal energy to overcome the steric barrier.

  • Acid Fluoride: Convert the incoming amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller and more reactive than OAt esters, allowing them to penetrate the steric shield of the Ac

    
    c amine.
    
Q3: Does Ac

c racemize during coupling?

Clarification: 1-aminocyclobutane-1-carboxylic acid (Ac


c) is achiral  (symmetrical) at the 

-carbon. It cannot racemize.
  • Warning: However, the adjacent amino acid (the one being activated to couple to Ac

    
    c) is at high risk of epimerization due to the slow reaction rate. Prolonged activation times allow base-catalyzed proton abstraction at the 
    
    
    
    -carbon of the activated species.
  • Mitigation: Use TMP (2,4,6-trimethylpyridine/collidine) instead of DIPEA as the base. Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction while sufficient for activation.

Q4: My peptide resin is not swelling properly after adding Ac

c residues.

Diagnosis: Poly-Ac


c sequences or hydrophobic patches induce 

-sheet-like aggregation (though Ac

c tends to promote helical or turn structures, hydrophobicity drives aggregation). Solution:
  • Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF.[2][3] NMP has better solvating power for aggregated chains.[2]

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks.

Comparative Data: Coupling Reagent Efficacy

The following table summarizes the relative reactivity of coupling reagents specifically for hindered


-disubstituted amino acids (like Ac

c or Aib).
Reagent ClassReagentReactivityRisk of Epimerization*Recommended Use Case
Carbodiimide DIC/HOBtLowLowStandard, non-hindered residues only. Avoid for Ac

c.
Uronium (OBt) HBTU/TBTUModerateLowMildly hindered residues. Often insufficient for Ac

c.
Uronium (OAt) HATU Very High ModerateGold Standard for coupling Ac

c to the chain.[4]
Phosphonium PyAOP Very High LowExcellent alternative to HATU; often better for coupling to the hindered amine.[2]
Acid Fluoride TFFH Extreme ModerateThe "Nuclear Option." Use when HATU fails to couple to the N-terminus of Ac

c.

*Note: Epimerization risk applies to the chiral amino acid being activated, not the achiral Ac


c itself.
Detailed Experimental Protocols
Protocol A: High-Efficiency HATU Coupling (Standard "Difficult" Cycle)

Use this for coupling Fmoc-Ac


c-OH to the resin.
  • Reagents:

    • Fmoc-Ac

      
      c-OH (4.0 eq relative to resin loading)
      
    • HATU (3.9 eq)[2]

    • HOAt (4.0 eq) - Optional but recommended for maximum rate

    • DIPEA (8.0 eq)[2]

    • Solvent: Anhydrous DMF or NMP.

  • Activation:

    • Dissolve Amino Acid and HATU in minimal DMF.

    • Add DIPEA immediately prior to addition to resin.[1] Do not pre-activate for >2 minutes to avoid guanidinylation.

  • Coupling:

    • Add mixture to resin.[1][2][3][5]

    • Time: 2 hours at Room Temperature OR 15 mins at 75°C (Microwave).

    • Double Couple: Drain, wash (DMF), and repeat the coupling step with fresh reagents.[2]

Protocol B: Acid Fluoride Coupling (via TFFH)

Use this when coupling an amino acid ONTO the N-terminus of an Ac


c residue.
  • Reagents:

    • Incoming Fmoc-Amino Acid (4.0 eq)[2]

    • TFFH (4.0 eq)

    • DIPEA (8.0 eq)[2]

    • Solvent: Dry DCM or DMF.[2]

  • Procedure:

    • Dissolve the Fmoc-AA and TFFH in the solvent.[2]

    • Add DIPEA.[1] The acid fluoride forms in situ.[2]

    • Add immediately to the resin-bound Ac

      
      c-peptide.
      
    • Time: 1 hour at Room Temperature.

    • Note: Acid fluorides are highly reactive and less sterically demanding than bulky OAt esters.

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for optimizing difficult cyclobutane couplings.

Troubleshooting Start Start: Coupling Failure with Ac4c CheckReagent Are you using HATU or PyAOP? Start->CheckReagent SwitchReagent Switch to HATU/HOAt (Protocol A) CheckReagent->SwitchReagent No (Using HBTU/DIC) CheckPos Is the failure coupling Ac4c TO resin or AA TO Ac4c-resin? CheckReagent->CheckPos Yes SwitchReagent->CheckPos ToResin Coupling Ac4c TO Resin CheckPos->ToResin ToAc4c Coupling AA TO Ac4c-Resin (Steric Shielding) CheckPos->ToAc4c MicroWave Apply Microwave Energy (75°C, 15 min) ToResin->MicroWave AcidFluoride Use Acid Fluoride (TFFH) (Protocol B) ToAc4c->AcidFluoride CheckAgg Is Resin Swelling Poor? MicroWave->CheckAgg AcidFluoride->CheckAgg SolventMod Switch to NMP or Add 0.1M LiCl CheckAgg->SolventMod Yes Success Coupling Complete CheckAgg->Success No SolventMod->Success

Caption: Decision tree for optimizing peptide coupling reactions involving sterically hindered cyclobutane amino acids.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (1995). The 1-Hydroxy-7-azabenzotriazole-based Uronium Salt (HATU). Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Chemistry. The Journal of Organic Chemistry, 60(2), 405–410. (Foundational work on Aib/hindered coupling). [Link]

  • Carpenter, R. L., et al. (2006). Overcoming Steric Hindrance in Peptide Synthesis.[2][4][5] Organic Letters, 8(11), 2265–2268. [Link]

Sources

Technical Support Center: Acetylation of 3-Aminocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Reaction Logic

The acetylation of 3-aminocyclobutane-1-carboxylic acid presents a classic "amino acid paradox": the substrate exists as a zwitterion with high lattice energy and poor solubility in organic solvents, yet the acetylating agents (acetic anhydride or acetyl chloride) are moisture-sensitive.

To optimize yield, you must abandon standard organic synthesis intuition (dissolving everything in DCM/DMF) and adopt a Schotten-Baumann or Modified Aqueous-Organic biphasic system. This approach leverages the water solubility of the carboxylate salt while using an organic co-solvent to solubilize the acetylating agent.

Key Reaction Parameters
ParameterOptimal ConditionRationale
Solvent System 1:1 Water : Dioxane (or THF)Water dissolves the amino acid salt; Dioxane mixes to solubilize Ac₂O.
Base NaHCO₃ or NaOH (1M)Maintains pH 8–10. Higher pH hydrolyzes the reagent; lower pH protonates the amine.
Reagent Acetic Anhydride (Ac₂O)Slower hydrolysis rate than Acetyl Chloride, allowing better control in aqueous media.
Temperature 0°C

RT
Low temp suppresses hydrolysis of Ac₂O during addition.

Critical Workflows & Troubleshooting (Q&A)

Section A: Solubilization & Reaction Setup

Q: My starting material (3-aminocyclobutane-1-carboxylic acid) is not dissolving in DCM or THF. Can I heat it? A: Do not heat. The starting material is a zwitterion. It will not dissolve in non-polar or moderately polar organic solvents effectively. Heating often leads to thermal degradation or polymerization before acetylation occurs.

  • The Fix: Dissolve the amino acid in an aqueous base first. Use 1.0–1.1 equivalents of NaOH (1M) or saturated NaHCO₃. Once the carboxylate forms (

    
    ), the molecule becomes highly water-soluble. Then, add your organic co-solvent (Dioxane or THF).
    

Q: Why is my yield inconsistent when using Acetyl Chloride (AcCl)? A: Acetyl chloride is highly reactive and hydrolyzes violently in the presence of the water required to dissolve your amino acid. This creates a "race condition" where hydrolysis often beats amidation.

  • The Fix: Switch to Acetic Anhydride (Ac₂O) . It is sufficiently electrophilic to react with the amine but stable enough in water at 0°C to survive until it encounters the substrate. If you must use AcCl, use a biphasic DCM/Water system with vigorous stirring (classic Schotten-Baumann) rather than a miscible co-solvent.

Section B: Monitoring & pH Control

Q: The reaction starts clear but precipitates form midway. Is this the product? A: It depends on the pH.

  • Scenario 1 (pH < 4): If the reaction mixture becomes acidic (due to acetic acid byproduct), the product (N-acetyl-3-aminocyclobutane-1-carboxylic acid) may precipitate as the free acid. This is good.

  • Scenario 2 (pH > 10): You might be salting out inorganic byproducts.

  • Protocol Check: Monitor pH throughout the addition of Ac₂O. The formation of acetic acid will drop the pH. You must add base explicitly to keep the pH between 8 and 10. If the pH drops below 7, the amine protonates (

    
    ) and becomes non-nucleophilic, stopping the reaction.
    
Section C: Workup & Isolation (The "Yield Killer")

Q: I see product by LCMS, but I lose it during aqueous extraction. Where did it go? A: The product is a small, polar N-acetyl amino acid. It is likely staying in the aqueous layer because it is too polar for standard EtOAc extraction, or the pH is too high (keeping it as a carboxylate salt).

  • The Fix (Salting Out):

    • Cool the reaction mixture to 0°C.

    • Acidify carefully to pH ~2 using 1N HCl (converts

      
       to 
      
      
      
      ).
    • Saturate the aqueous layer with solid NaCl. This is critical. It forces the organic product out of the water phase ("salting out").

    • Extract exhaustively with EtOAc or n-Butanol (3x). DCM is usually poor for this extraction.

Visualizing the Optimized Protocol

The following diagram illustrates the logical flow of the reaction, highlighting the critical decision points for pH control and isolation.

AcetylationWorkflow Start Start: 3-Aminocyclobutane-1-carboxylic acid (Zwitterion Solid) Solubilization Step 1: Solubilization Add 1M NaOH/NaHCO3 (aq) + Dioxane Target pH: 9-10 Start->Solubilization Acetylation Step 2: Acetylation Slow addition of Ac2O at 0°C Maintain pH 8-10 with base Solubilization->Acetylation CheckPH Checkpoint: Is pH < 7? Acetylation->CheckPH ReBasify Add Base (Restore Nucleophilicity) CheckPH->ReBasify Yes (Stalled) Completion Reaction Complete (Monitor LCMS) CheckPH->Completion No (Proceed) ReBasify->Acetylation Workup Step 3: Workup Acidify to pH 2 (HCl) Saturate with NaCl (Solid) Completion->Workup Extraction Step 4: Extraction Extract with EtOAc x3 Dry (Na2SO4) & Concentrate Workup->Extraction

Caption: Logical workflow for acetylation of zwitterionic amino acids, emphasizing pH maintenance and the "salting out" extraction technique.

Advanced Considerations: Stereochemistry

Cis vs. Trans Isomers: 3-aminocyclobutane-1-carboxylic acid exists as cis and trans isomers.[1]

  • Reactivity: Both isomers react well, but the cis isomer (amino and carboxyl groups on the same side) is prone to intramolecular hydrogen bonding or lactamization under forcing conditions (though less likely with a 4-membered ring compared to GABA analogues).

  • Solubility: The trans isomer generally packs better in the crystal lattice and may be slower to dissolve initially. Ensure complete dissolution in the aqueous base before adding the anhydride to ensure homogenous kinetics.

References

  • Schotten-Baumann Reaction Conditions . Organic Chemistry Portal. Retrieved from [Link]

  • Acetylation of Amino Acids in Aqueous Media . Indian Academy of Sciences.[2] Efficient acetylation of primary amines and amino acids in environmentally benign brine solution. Retrieved from [Link]

  • 3-Aminocyclobutane-1-carboxylic acid Properties . PubChem. CID 194581.[3] Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar Cyclobutane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the purification of polar cyclobutane carboxylic acid derivatives. These small, rigid scaffolds are of significant interest in medicinal chemistry, but their inherent polarity and acidic nature can present unique and often frustrating purification challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you not just with protocols, but with the underlying scientific principles to empower you to solve complex separation problems.

Section 1: Choosing Your Primary Purification Strategy

The first and most critical step is selecting the appropriate purification technique. The choice depends heavily on the specific properties of your derivative, the nature of the impurities, and the scale of your purification.

Question: I have a crude reaction mixture containing my polar cyclobutane carboxylic acid. Where do I even begin with purification?

Answer: Start by assessing your compound's characteristics and the reaction outcome. A logical workflow can save you significant time and resources. We recommend a decision-making process based on solubility, polarity, and the nature of major impurities.

Below is a workflow to guide your initial selection.

Purification_Strategy start Crude Reaction Mixture solubility Is the crude mixture soluble in an organic solvent immiscible with water? start->solubility lle Liquid-Liquid Extraction (LLE) solubility->lle  Yes chromatography_q Is high purity required or are impurities structurally similar? solubility->chromatography_q  No acid_base Is the target compound the only acidic/basic component? lle->acid_base acid_base->chromatography_q  No end_lle Partially Purified Mixture acid_base->end_lle  Yes (Proceed with Acid-Base Extraction) crystallization Crystallization chromatography_q->crystallization  No chromatography Chromatography chromatography_q->chromatography  Yes end_xtal High Purity Solid crystallization->end_xtal end_chrom High Purity Fractions chromatography->end_chrom

Caption: Initial decision tree for purification method selection.

This initial triage directs you toward the most efficient primary purification step. Liquid-liquid extraction is excellent for bulk removal of non-acidic/basic impurities, while crystallization is ideal for obtaining high-purity material if the compound is solid and impurities are minimal.[1][2] However, for most drug development applications involving complex mixtures, chromatography is indispensable.

Section 2: Troubleshooting Chromatographic Methods

Chromatography is the most powerful and versatile technique for these compounds. However, their polarity is a double-edged sword, often leading to either no retention or poor peak shape.

Reverse-Phase Chromatography (RPC)

Question: My polar cyclobutane carboxylic acid elutes in the void volume on my C18 column. How can I achieve retention?

Answer: This is a classic problem for polar analytes in RPC.[3] A standard C18 column has a non-polar stationary phase that retains compounds primarily through hydrophobic interactions. Your highly polar molecule has a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and is flushed out with the solvent front.[4]

Here are three strategies to increase retention, from simplest to most complex:

  • Suppress Ionization with pH: The carboxylate anion (R-COO⁻) is far more polar and water-soluble than the neutral carboxylic acid (R-COOH). By lowering the pH of the mobile phase to at least 1.5-2 units below the pKa of your acid, you ensure it is fully protonated and thus less polar.[5] This significantly enhances its interaction with the non-polar stationary phase.

    • Action: Add an acidifier like 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to your mobile phase solvents. TFA often provides better peak shape for acids but is not ideal for preparative work due to its persistence.[6]

  • Use a Water-Tolerant Stationary Phase: If you are using a very high percentage of water (>95%) in your mobile phase to try and retain your compound, the alkyl chains on a traditional C18 phase can collapse. This "hydrophobic collapse" or "dewetting" dramatically reduces the available surface area for interaction, leading to a sudden loss of retention.[7]

    • Action: Switch to a column with a polar-embedded or polar-endcapped stationary phase (e.g., C18 AQ types). These are designed to remain wetted and functional even in 100% aqueous mobile phases.[7]

  • Consider Ion-Pairing Agents: Ion-pairing agents are additives with a hydrophobic part and an ionic part. For an anionic carboxylic acid, you would use a cation like tetrabutylammonium (TBA). The TBA pairs with your ionized analyte, forming a neutral, hydrophobic complex that can be retained by the C18 phase.

    • Action: Add an ion-pairing agent to the mobile phase. Caution: These agents can be difficult to remove from the column, may alter its selectivity permanently, and are generally incompatible with mass spectrometry (MS).[7] This should be a last resort.

RPC_Mechanism cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) a0 R-COO⁻ Polar Anion High affinity for mobile phase POOR RETENTION b0 R-COOH Neutral Acid Increased hydrophobicity GOOD RETENTION C18_phase C18 Stationary Phase a0:f0->C18_phase Weak Interaction b0:f0->C18_phase Stronger Interaction

Caption: Effect of mobile phase pH on carboxylic acid retention in RPC.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Question: RPC isn't working even with pH adjustment. I've heard of HILIC. Is it suitable for my compound?

Answer: Absolutely. HILIC is an excellent alternative to RPC for very polar compounds. It can be thought of as a form of normal-phase chromatography that uses reverse-phase solvents.[8]

  • Mechanism: In HILIC, you use a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. The water forms a layer on the surface of the stationary phase. Your polar analyte partitions into this water layer and is retained. Elution is achieved by increasing the water content (the strong solvent).[8]

Question: I'm trying HILIC, but my peak shapes are terrible (broad or tailing). What's wrong?

Answer: Poor peak shape in HILIC often comes down to two factors: buffer choice and sample solvent.

  • Mobile Phase Buffer: The retention mechanism in HILIC involves partitioning and electrostatic interactions.[8] The pH and ionic strength of the mobile phase are critical. For a carboxylic acid, you want to ensure consistent ionization.

    • Action: Use a buffer in the aqueous portion of your mobile phase. Ammonium formate or ammonium acetate (e.g., 10-20 mM, pH adjusted) are excellent choices as they are volatile and MS-compatible.[9] The salt concentration helps to create a more stable water layer and mask secondary interactions with the stationary phase.

  • Sample Solvent (The "Solvent Effect"): This is the most common pitfall. Your sample must be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase. Dissolving a polar compound in a highly aqueous solvent (like pure water or DMSO) and injecting it into a high-organic HILIC mobile phase will cause severe peak distortion.

    • Action: Dissolve your sample directly in the initial mobile phase (e.g., 95:5 Acetonitrile:Water with buffer). If solubility is an issue, use the minimum amount of a stronger solvent (like water or DMSO) and then dilute with the initial mobile phase.

Parameter Reverse-Phase Chromatography (RPC) Hydrophilic Interaction Chromatography (HILIC)
Stationary Phase Non-polar (C18, C8)Polar (Silica, Amide, Diol)
Mobile Phase Polar (e.g., Water/Acetonitrile)High Organic (e.g., Acetonitrile/Water)
Strong Eluting Solvent Organic Solvent (Acetonitrile)Aqueous Buffer
Elution Order Least polar elutes firstMost polar elutes first
Best for... Non-polar to moderately polar compoundsHighly polar and hydrophilic compounds
Ion-Exchange Chromatography (IEC)

Question: My compound is always charged regardless of pH. Can I use this property to my advantage?

Answer: Yes, this is the perfect scenario for Ion-Exchange Chromatography (IEC). IEC separates molecules based on their net charge.

  • Mechanism: For your cyclobutane carboxylic acid, which will be anionic (negatively charged) at a pH above its pKa, you would use an Anion-Exchange resin.[10] This involves a solid support functionalized with permanent positive charges (e.g., quaternary ammonium groups).[11] Your negatively charged analyte displaces the counter-ions (like Cl⁻) and binds to the resin.[10][12]

Question: How do I elute my compound from an anion-exchange column?

Answer: Elution is achieved by disrupting the electrostatic interaction between your compound and the resin. There are two primary methods:

  • Increasing Ionic Strength (Salt Gradient): This is the most common method. You apply a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl). The small, highly concentrated salt anions (Cl⁻) will outcompete your larger carboxylic acid for the binding sites on the resin, displacing it and causing it to elute.[13]

  • Changing pH: You can elute the compound by decreasing the pH of the mobile phase. As the pH drops below the pKa of your carboxylic acid, it becomes protonated (neutral), loses its negative charge, and no longer binds to the anion-exchange resin.[13]

Mixed-Mode Chromatography (MMC)

Question: My sample contains impurities with a wide range of polarities. Is there a single column that can handle this?

Answer: Mixed-Mode Chromatography (MMC) is designed for this exact challenge. These columns have stationary phases that incorporate more than one retention mechanism, such as reverse-phase (hydrophobic) and ion-exchange (electrostatic) properties on the same particle.[14][15][16]

  • Advantage: An MMC column can retain polar acidic compounds via anion exchange while simultaneously retaining non-polar impurities via reverse-phase interactions, all in a single run.[14] This provides unique selectivity that can be tuned by adjusting mobile phase pH, ionic strength, and organic solvent content, often without the need for ion-pairing reagents.[14][15]

Section 3: Protocols and Workflows

Protocol 1: Method Development for Purifying a Polar Cyclobutane Carboxylic Acid via RPC

This protocol assumes you have a C18 column and are aiming to increase the retention of your polar analyte.

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Thoroughly purge the HPLC system to ensure it is free of contaminants and previous mobile phases.

  • Column Equilibration:

    • Equilibrate your C18 column (e.g., 4.6 x 150 mm, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Sample Preparation:

    • Dissolve your crude sample in a solvent mixture that matches the initial mobile phase conditions. If not soluble, use a minimum of DMSO or Methanol and dilute. Filter the sample through a 0.45 µm syringe filter.

  • Scouting Gradient:

    • Inject a small amount of your sample.

    • Run a broad linear gradient to find the approximate elution conditions:

      • Time 0-2 min: 5% B

      • Time 2-15 min: 5% to 95% B

      • Time 15-17 min: 95% B

      • Time 17-20 min: 95% to 5% B (return to initial)

      • Time 20-25 min: 5% B (re-equilibration)

  • Gradient Optimization:

    • Based on the scouting run, create a shallower gradient around the elution point of your target compound to improve resolution from nearby impurities. For example, if your compound eluted at 40% B, you might try a gradient from 25% to 55% B over 20 minutes.

Protocol 2: Purification via Crystallization

If your compound is a solid and has relatively few impurities, crystallization is a cost-effective and scalable purification method.[2]

  • Solvent Selection:

    • The goal is to find a solvent (or solvent system) in which your compound is highly soluble when hot but poorly soluble when cold.[2] Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

    • Test small amounts of your compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) to find a suitable candidate.[1][17] For polar carboxylic acids, polar solvents like ethanol/water mixtures are often a good starting point.[18][19]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid.

    • Heat the mixture (e.g., on a hot plate) with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This must be done quickly to prevent your product from crystallizing prematurely.

  • Cooling and Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Covering the flask with a watch glass prevents solvent evaporation.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

References

  • How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Retaining and Separating Polar Acidic Compounds. Waters Science Spotlight - Episode 2. [Link]

  • HILIC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. PubMed. [Link]

  • Purification of organic acids using anion exchange chromatography.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • Mixed Mode. Dr. Maisch. [Link]

  • Carboxylic acid purification and crystallization process.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]

  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC International. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Development of Supercritical Fluid Chromatography Techniques. Longdom Publishing. [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC International. [Link]

  • Video: Ion-Exchange Chromatography. JoVE. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. ScienceDirect. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • (PDF) Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

Sources

Validation & Comparative

Decoding the Cyclobutane Cage: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Acetamidocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, cyclobutane rings are increasingly incorporated into molecular scaffolds to enhance potency, selectivity, and metabolic stability. The acetamido group, a common feature in many bioactive molecules, further adds to the structural complexity and pharmacological relevance. Understanding the gas-phase fragmentation behavior of acetamidocyclobutane derivatives under mass spectrometric analysis is paramount for their unambiguous identification, structural elucidation, and metabolic profiling.

This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of acetamidocyclobutane derivatives. We will explore the key fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI), offering a comparative perspective on how the choice of ionization technique influences the resulting mass spectra. This document is designed to serve as a practical resource, grounded in the fundamental principles of mass spectrometry and supported by established fragmentation mechanisms of related chemical moieties.

The Influence of the Cyclobutane Ring on Fragmentation

The strained four-membered ring of cyclobutane is a key driver of its fragmentation behavior. Under electron impact (EI) ionization, the high-energy molecular ion often undergoes ring opening to alleviate this strain.[1] The initial bond cleavage in the cyclobutane ring typically occurs at the most substituted C-C bond.[1] This is followed by a series of secondary fragmentations.

A common fragmentation pathway for cyclobutane itself involves the loss of ethene (C2H4) to form a radical cation at m/z 28, which is often the base peak.[2] Another significant fragmentation is the loss of a methyl radical (CH3) to produce a C3H5+ ion at m/z 41.[2] When substituents are present, their cleavage is also a facile process.[1]

The Role of the Acetamido Group in Directing Fragmentation

The presence of the nitrogen-containing acetamido group introduces additional, often dominant, fragmentation pathways. The nitrogen atom, with its lone pair of electrons, can stabilize adjacent positive charges, directing cleavage to specific bonds. The "Nitrogen Rule" is a fundamental concept here, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3]

For amides, a characteristic fragmentation is the McLafferty rearrangement, especially in primary amides.[4] Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a predominant fragmentation mode for aliphatic amines and can be expected to play a significant role in the fragmentation of acetamidocyclobutane derivatives.[5]

Comparative Fragmentation Patterns: EI vs. ESI

The choice of ionization technique significantly impacts the observed fragmentation.

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant internal energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed fingerprint of the molecule's structure. For acetamidocyclobutane derivatives, EI is expected to induce both cyclobutane ring fragmentation and cleavages directed by the acetamido group.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation in the source.[6] To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of product ions.[7] This controlled fragmentation is invaluable for targeted analysis and structural elucidation.

Predicted Fragmentation Pathways of N-cyclobutylacetamide

Let's consider the likely fragmentation pathways for a representative molecule, N-cyclobutylacetamide (MW = 113.16 g/mol ).

Electron Ionization (EI) Fragmentation

Under EI, the molecular ion ([M]•+) at m/z 113 would be subjected to various fragmentation pathways.

G M [N-cyclobutylacetamide]•+ m/z 113 F1 [C4H8N=C(OH)CH3]•+ m/z 113 (McLafferty Rearrangement Intermediate) M->F1 McLafferty Rearrangement F2 [C2H3O]+ m/z 43 (Acylium ion) M->F2 α-cleavage (- •C4H8N) F3 [C4H8NH2]+ m/z 72 M->F3 C-C bond cleavage (- C2H3O•) F4 [C4H8]•+ m/z 56 F3->F4 -NH2• F5 [C3H5]+ m/z 41 F4->F5 -CH3• F6 [C2H4]•+ m/z 28 F4->F6 -C2H4

Predicted EI Fragmentation of N-cyclobutylacetamide

Key Predicted EI Fragments for N-cyclobutylacetamide:

m/zProposed Ion StructureFragmentation Pathway
113[C6H11NO]•+Molecular Ion
72[C4H8NH2]+Cleavage of the acyl group
56[C4H8]•+Loss of acetamide
43[CH3CO]+Acylium ion, often the base peak for acetamides
41[C3H5]+Fragmentation of the cyclobutane ring
28[C2H4]•+Fragmentation of the cyclobutane ring
Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, N-cyclobutylacetamide would be observed as the protonated molecule, [M+H]+, at m/z 114. Tandem MS (MS/MS) of this precursor ion would likely yield the following fragments:

G M [N-cyclobutylacetamide+H]+ m/z 114 F1 [C4H10N]+ m/z 72 (Loss of ketene) M->F1 Loss of CH2=C=O F2 [C4H8]•+ m/z 56 (Loss of acetamide) M->F2 Loss of CH3CONH2 F3 [CH3CONH3]+ m/z 60 (Protonated acetamide) M->F3 Rearrangement & Cleavage

Predicted ESI-MS/MS Fragmentation of N-cyclobutylacetamide

Key Predicted ESI-MS/MS Fragments for Protonated N-cyclobutylacetamide:

Precursor m/zProduct m/zProposed Neutral LossProposed Product Ion Structure
11472CH2CO (Ketene)Protonated cyclobutylamine
11457CH3CONH2 (Acetamide)Cyclobutyl cation

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of the acetamidocyclobutane derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solution for GC-MS (EI): Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

  • Working Solution for LC-MS (ESI): Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 0.1-1 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

G cluster_0 GC System cluster_1 MS System (EI) GC_Inlet Injector (250 °C) GC_Column Capillary Column (e.g., DB-5ms) GC_Inlet->GC_Column GC_Oven Oven Program (e.g., 50-250 °C) MS_Source Ion Source (70 eV, 230 °C) GC_Column->MS_Source Transfer Line (280 °C) MS_Analyzer Mass Analyzer (e.g., Quadrupole) MS_Source->MS_Analyzer MS_Detector Detector MS_Analyzer->MS_Detector Sample Sample Sample->GC_Inlet

GC-MS Workflow for EI Analysis

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet: Splitless injection of 1 µL at 250 °C.

  • Oven Program: Initial temperature of 50 °C held for 1 min, then ramp to 250 °C at 20 °C/min, and hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 25 to 200.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

G cluster_0 LC System cluster_1 MS/MS System (ESI) LC_Pump Binary Pump LC_Column C18 Column (e.g., 2.1 x 50 mm) LC_Pump->LC_Column LC_Autosampler Autosampler LC_Autosampler->LC_Column MS_Source ESI Source LC_Column->MS_Source MS_Q1 Q1 (Precursor Selection) MS_Source->MS_Q1 MS_Q2 Q2 (Collision Cell) MS_Q1->MS_Q2 MS_Q3 Q3 (Product Ion Scan) MS_Q2->MS_Q3 Sample Sample Sample->LC_Autosampler

LC-MS/MS Workflow for ESI Analysis

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Gas 1: 50 psi.

  • Ion Source Gas 2: 60 psi.

  • Curtain Gas: 35 psi.

  • Temperature: 550 °C.

  • IonSpray Voltage: 5500 V.

  • MS/MS Analysis: Perform a product ion scan of the protonated molecule (e.g., m/z 114 for N-cyclobutylacetamide) with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Conclusion

The mass spectrometric fragmentation of acetamidocyclobutane derivatives is a multifaceted process governed by the interplay between the strained cyclobutane ring and the charge-stabilizing acetamido group. Electron ionization provides a detailed fragmentation fingerprint, ideal for library matching and initial structural elucidation. In contrast, electrospray ionization coupled with tandem mass spectrometry offers a more controlled fragmentation, enabling targeted analysis and the confirmation of specific structural features.

By understanding the fundamental principles outlined in this guide and employing the detailed experimental protocols, researchers can confidently identify and characterize these important molecules, accelerating the pace of drug discovery and development.

References

  • Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. (1998). RAPID COMMUNICATIONS IN MASS SPECTROMETRY, 12(22), 1771-1776. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. (2025, September 27). The Nitrogen Rule in Mass Spectrometry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Gu, F., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6569. [Link]

  • Xue, J., et al. (2021). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Analytical Chemistry, 93(15), 6048-6056. [Link]

  • D'Autry, W., et al. (2014). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 38(7), 417-428. [Link]

Sources

HPLC retention time differences for cis/trans 3-acetamidocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: HPLC Separation of Cis/Trans-3-Acetamidocyclobutane-1-Carboxylic Acid

Executive Summary

The separation of cis- and trans-3-acetamidocyclobutane-1-carboxylic acid is a critical quality attribute in the synthesis of rigidified peptide mimetics and GABA analogs.[1] The stereochemical orientation of the acetamido and carboxylic acid groups on the cyclobutane ring dictates distinct polarity profiles. In standard Reverse-Phase (RP) HPLC, the cis-isomer typically elutes earlier due to a higher net dipole moment and greater effective polarity, while the trans-isomer elutes later due to a more planar, lipophilic footprint that interacts more strongly with the C18 stationary phase.[1]

Mechanistic Basis of Separation

The separation relies on the distinct "hydrophobic footprints" of the diastereomers.

  • Structural Conformation : The cyclobutane ring exists in a puckered conformation to relieve torsional strain.[1]

    • Cis-Isomer : The acetamido (-NHAc) and carboxylic acid (-COOH) groups are positioned on the same face of the ring.[1] This vector alignment creates a large net dipole moment , increasing interaction with the polar mobile phase and decreasing retention on the non-polar stationary phase.

    • Trans-Isomer : The substituents are on opposite faces.[1] The dipoles partially cancel, resulting in a lower net dipole and a more "linear" hydrophobic surface area that intercalates effectively with C18 alkyl chains.

  • Intramolecular Interactions : While cis-isomers in non-polar solvents can form intramolecular hydrogen bonds (making them pseudo-lipophilic), in the aqueous acidic mobile phases used for HPLC (pH ~2), the solvation by water dominates. Therefore, the cis isomer behaves as the more polar species.[2]

Diagram: Mechanistic Separation Pathway

SeparationMechanism cluster_0 Analyte Structure cluster_1 Stationary Phase (C18) cluster_2 Elution Outcome Cis Cis-Isomer (High Dipole) Groups same side Interaction Hydrophobic Interaction Cis->Interaction Weak Binding Trans Trans-Isomer (Low Dipole) Groups opposite Trans->Interaction Strong Binding Early Early Elution (Lower Retention) Interaction->Early Cis Pathway Late Late Elution (Higher Retention) Interaction->Late Trans Pathway

Caption: Schematic of the differential interaction between cyclobutane isomers and the C18 stationary phase.

Experimental Protocol: Standard Operating Procedure (SOP)

This protocol is designed to be self-validating. The use of an acidic mobile phase is non-negotiable to suppress the ionization of the carboxylic acid (pKa ~4.0), ensuring the molecule exists in its neutral form for maximal interaction with the column.

Instrument Parameters
  • System : HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Column : C18 (L1), 150 x 4.6 mm, 3 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Why: A standard C18 provides sufficient hydrophobic selectivity for methylene group discrimination.[1]

  • Wavelength : 210 nm.[1]

    • Why: The acetamido group absorbs weakly; 210 nm targets the amide bond (

      
      ) and carboxyl group (
      
      
      
      ). Avoid 254 nm as sensitivity will be negligible.[1]
  • Temperature : 30°C.[1]

Mobile Phase Composition
  • Solvent A : 0.1% Phosphoric Acid (H₃PO₄) in Water.[1]

    • Note: Phosphoric acid is preferred over Formic acid for low-UV transparency at 210 nm, though Formic (0.1%) is acceptable for LC-MS.[1]

  • Solvent B : Acetonitrile (ACN).[1][3]

Gradient Profile
Time (min)% Solvent BFlow Rate (mL/min)Phase Description
0.001.0Equilibration : Highly aqueous to retain polar acid.[1]
2.001.0Load : Ensure analyte focuses at column head.
15.0301.0Elution : Shallow gradient to resolve isomers.
16.0901.0Wash : Remove lipophilic impurities.
20.0901.0Hold : Column cleaning.[1]
20.101.0Re-equilibration .

Comparative Performance Data

The following table summarizes the expected performance characteristics based on physicochemical properties and standard elution behavior of 1,3-disubstituted cyclobutanes.

FeatureCis-Isomer Trans-Isomer Scientific Rationale
Retention Time (Relative) 0.85 - 0.90 (Relative to Trans)1.00 (Reference)Trans isomer has a larger hydrophobic surface area contacting the C18 ligands.[1]
Polarity (LogP) Lower (More Polar)Higher (Less Polar)Vector addition of dipole moments in cis; cancellation in trans.[1]
Peak Shape Often sharperSlightly broaderTrans isomers often show stronger "tailing" due to secondary interactions if silanols are active.[1]
Solubility (Aqueous) HigherLowerHigher polarity of cis improves water solubility.[1]
Elution Order (Normal Phase) Late Early In Normal Phase (Silica), the order reverses: cis binds stronger to polar silica.

Validation & Troubleshooting Workflow

To ensure the peaks are correctly identified without reference standards, use the "Hydrophobic Shift" validation method.

Workflow Diagram

ValidationWorkflow Start Unknown Peak Mix Step1 Run Standard Gradient (0-30% ACN) Start->Step1 Decision Peaks Resolved? Step1->Decision Step2 Change to Methanol (Weaker Eluent) Decision->Step2 No Result1 Peak 1 (Earlier) Likely Cis Decision->Result1 Yes Step3 Analyze Shift Step2->Step3 Step3->Result1 Result2 Peak 2 (Later) Likely Trans Result1->Result2 Confirm Order

Caption: Decision tree for method development and peak identification.

Critical Troubleshooting
  • Co-elution : If isomers co-elute, lower the temperature to 20°C .[1] Cyclobutane puckering is temperature-sensitive; lower temperatures "freeze" the conformations, often improving selectivity (

    
    ).[1]
    
  • Peak Tailing : Add 5 mM Ammonium Acetate to the mobile phase if using a pH range > 3.0, or ensure the column is "End-capped" (e.g., "Eclipse Plus" rather than bare silica).

  • Detection Issues : If the baseline drifts at 210 nm, switch from Phosphoric Acid to Perchloric Acid (0.1%) (Note: Perchloric acid is not MS compatible).

References

  • Haufe, G. et al. (2025).[1] Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. Link

  • BenchChem Protocols . (2025). HPLC-Based Separation of Cis and Trans Isomers: Application to Rigid Scaffolds. BenchChem Application Notes. Link

  • PubChem Database . (2025).[1] Compound Summary: 3-acetamidocyclobutane-1-carboxylic acid.[1] National Library of Medicine.[1] Link

  • Waters Corporation . (2023).[1] HPLC Separation Modes: Reversed-Phase Chromatography Fundamentals. Waters Technical Guides. Link

  • Grygorenko, O. O. et al. (2021).[1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. National Institutes of Health (PMC).[1] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Acetamidocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 3-Acetamidocyclobutane-1-carboxylic acid , designed for researchers and laboratory safety officers.

Executive Summary

3-Acetamidocyclobutane-1-carboxylic acid is a pharmaceutical intermediate containing both carboxylic acid and acetamido functional groups. While often not explicitly listed on federal "P" or "U" hazardous waste lists (40 CFR 261.33), it must be managed as Hazardous Chemical Waste due to its potential to cause serious eye damage and skin irritation.[1]

Immediate Action Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizers or strong bases.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Identification & Hazard Profile

Before disposal, verify the identity of the substance to ensure correct waste stream segregation.[1]

ParameterDetails
Chemical Name 3-Acetamidocyclobutane-1-carboxylic acid
CAS Number 1495461-39-6 (Verify on specific vendor CoA; isomers exist)
Molecular Formula C₇H₁₁NO₃
Functional Groups Carboxylic Acid (-COOH), Amide (-NH-CO-CH₃)
Physical State Solid (Powder/Crystals)
Acidity (pKa) ~4.0 - 5.0 (Predicted)
Hazard Classification (GHS)

Based on structural analogs (e.g., 3-aminocyclobutane-1-carboxylic acid), treat this compound with the following precautions:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Waste Characterization & Segregation

Proper characterization prevents dangerous chemical reactions in waste containers.

Regulatory Status (USA - EPA)
  • RCRA Status: Non-listed. However, if the substance exhibits corrosivity (pH < 2 in aqueous solution), it may be classified as D002 (Corrosive).[1][4]

  • Waste Code Assignment: If no specific code applies, label as "Non-Regulated Hazardous Waste - Organic Solid" pending profile approval by your waste vendor.[1]

Segregation Logic

The compound is an Organic Acid .[5] It must be segregated to prevent incompatible reactions.

SegregationLogic Substance 3-Acetamidocyclobutane- 1-carboxylic acid AcidStream Compatible: Organic Acids (e.g., Acetic Acid, Benzoic Acid) Substance->AcidStream Store With Incompatible1 INCOMPATIBLE: Strong Oxidizers (Nitric Acid, Peroxides) Substance->Incompatible1 Segregate From Incompatible2 INCOMPATIBLE: Strong Bases (NaOH, KOH, Amines) Substance->Incompatible2 Segregate From Incompatible3 INCOMPATIBLE: Reactive Metals (Sodium, Lithium) Substance->Incompatible3 Segregate From

Figure 1: Chemical compatibility and segregation logic for organic acid waste.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Best for: Expired chemicals, surplus dry powder.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers as the acid may corrode them over time.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "3-Acetamidocyclobutane-1-carboxylic acid (100%)"

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Storage: Place the container in the Solid Organic Waste satellite accumulation area.

  • Final Disposal: Transfer to a licensed waste contractor for Incineration .

Scenario B: Liquid Waste (Solutions)

Best for: Reaction mixtures, mother liquors.[1]

  • Solvent Compatibility: Ensure the solvent (e.g., Methanol, DMSO) is compatible with the waste stream.[1]

  • pH Check: If the solution is highly acidic (pH < 2), do not neutralize it in the waste container unless authorized by your facility's safety officer. Neutralization generates heat and can cause splashing.

  • Collection: Pour into a carboy designated for "Organic Solvents/Organic Acids" .

    • Note: If dissolved in water, it must go to "Aqueous Organic Waste".[1]

  • Labeling: List all solvents and the approximate concentration of the acid.

Scenario C: Contaminated Debris

Best for: Gloves, weigh boats, paper towels.[1]

  • Bagging: Place items in a clear, heavy-duty plastic bag (2-4 mil thickness).

  • Secondary Containment: Place the bag inside a rigid container (e.g., a bucket or fiber drum) labeled "Solid Hazardous Debris" .[1]

  • Disposal: Treat as hazardous waste for incineration. Do not throw in regular trash.

Operational Decision Workflow

Use this flowchart to determine the correct disposal path in the laboratory.

DisposalWorkflow Start Start: Waste Generation StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris ContainerSolid Place in HDPE Jar Label: 'Solid Organic Waste' Solid->ContainerSolid ContainerLiquid Check Solvent Compatibility Liquid->ContainerLiquid ContainerDebris Double Bag (Clear Plastic) Label: 'Hazardous Debris' Debris->ContainerDebris Final Hand off to EHS/Waste Vendor (Incineration) ContainerSolid->Final OrgStream Add to Organic Solvent Carboy ContainerLiquid->OrgStream Organic Solvent AqStream Add to Aqueous Waste Carboy ContainerLiquid->AqStream Water Based ContainerDebris->Final OrgStream->Final AqStream->Final

Figure 2: Decision matrix for disposing of 3-Acetamidocyclobutane-1-carboxylic acid.

Emergency Procedures (Spills)

In the event of a spill during disposal preparation:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 respirator to prevent inhalation.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.[1]

    • Liquid Spill: Absorb with an inert material (vermiculite or clay-based absorbent). Do not use combustible materials like sawdust if the solvent is flammable.

  • Clean Up: Wipe the area with soap and water.[2] Place all cleanup materials into the "Contaminated Debris" waste stream.

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2024). Compound Summary: 3-Acetamidocyclobutane-1-carboxylic acid.[6][7][8][9][10] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetamidocyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Acetamidocyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.